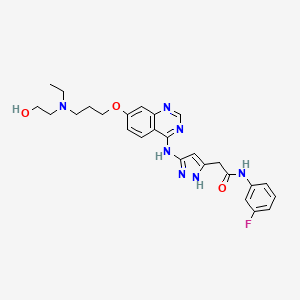

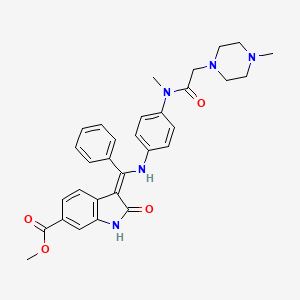

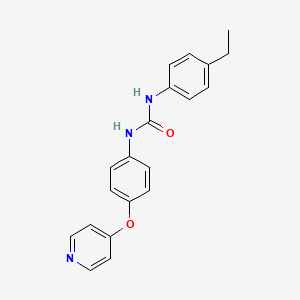

![molecular formula C26H29NO5 B1684616 Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate CAS No. 934593-90-5](/img/structure/B1684616.png)

Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate

Overview

Description

“Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate” is a chemical compound. It is also known as an amidobenzoic acid .

Synthesis Analysis

The synthesis of this compound has been studied in the context of hypoxia-induced adipocytokine promoter hypomethylation in human adipocytes . The compound was used as a HIF1α inhibitor in the presence or absence of a HIF1α stabilizer . Other studies have also discussed the synthesis of adamantyl derivatives with antitubercular potential .Molecular Structure Analysis

The molecular formula of this compound is C26H29NO5 . It has a molecular weight of 435.5 g/mol . The IUPAC name for this compound is "methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate" .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 .Scientific Research Applications

Modeling Tyrosinase Mechanisms

Research on dinuclear copper complexes with polybenzimidazole ligands mimics the activity of tyrosinase, an enzyme crucial for the ortho-hydroxylation of phenols, including compounds similar to Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate. This study provides insights into the enzymatic processes relevant to melanin production and other physiological functions (Casella et al., 1996).

Fluorescent Sensor Development

A fluorescent chemosensor based on o-aminophenol derivatives demonstrates high selectivity and sensitivity toward aluminum ions, which could be utilized in bio-imaging and the detection of metal ions in environmental samples (Ye et al., 2014).

Synthesis and Magnetism of Rare-Earth Metal Compounds

Research involving Schiff-base ligands and rare-earth metals has led to the synthesis of compounds with varying metal arrangements. These studies contribute to our understanding of magnetism at the molecular level and open avenues for developing new materials with specific magnetic properties (Yadav et al., 2015).

Antioxidant Activity and Physicochemical Properties

The study of novel triazol-5-one derivatives reveals potential in vitro antioxidant activities. This line of research contributes to the development of new antioxidants that could be beneficial for pharmaceutical and cosmetic applications (Yüksek et al., 2015).

Environmental Presence and Impact of Phenolic Compounds

Investigations into the environmental fate of parabens, which share functional groups with Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate, highlight their ubiquity in aquatic environments and potential as weak endocrine disruptors. This research emphasizes the importance of monitoring and understanding the environmental impact of widely used phenolic compounds (Haman et al., 2015).

Mechanism of Action

Target of Action

The primary target of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, and glucose metabolism .

Mode of Action

Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate acts as a HIF-1α inhibitor . It competitively inhibits both MDH1 and MDH2 , enzymes that are involved in the malate-aspartate shuttle, a crucial part of cellular respiration . By inhibiting these enzymes, the compound disrupts the normal functioning of HIF-1α, thereby affecting the cellular response to hypoxia .

Biochemical Pathways

The inhibition of HIF-1α affects several biochemical pathways. It suppresses the transcription of HIF-1 target genes such as VEGF (Vascular Endothelial Growth Factor) and EPO (Erythropoietin) . VEGF is involved in angiogenesis, the formation of new blood vessels, while EPO is a hormone that regulates the production of red blood cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .

Pharmacokinetics

The compound has a molecular weight of 4355 Da , which suggests it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The inhibition of HIF-1α by Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate leads to a decrease in the transcription of HIF-1 target genes . This can result in reduced angiogenesis and erythropoiesis, potentially limiting the growth and proliferation of cancer cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .

Action Environment

Environmental factors such as oxygen levels can influence the action of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate. For instance, in hypoxic conditions, the activity of HIF-1α is increased, potentially enhancing the efficacy of HIF-1α inhibitors . The compound’s stability and efficacy may also be affected by factors such as pH and temperature, but specific data on these aspects are currently unavailable.

Safety and Hazards

There is limited information available on the safety and hazards of this compound.

Future Directions

properties

IUPAC Name |

methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRPPNOJYFZSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

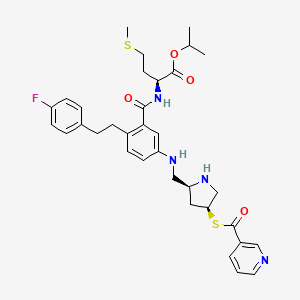

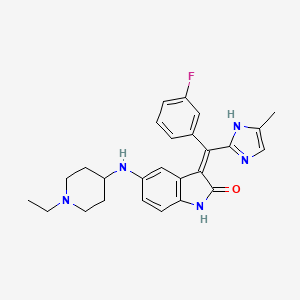

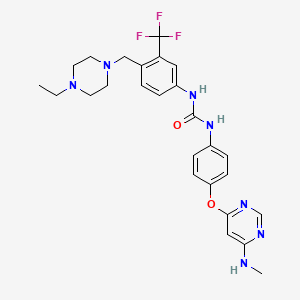

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)